molecular formula C19H23N3O B3933815 2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile

2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile

Cat. No.: B3933815
M. Wt: 309.4 g/mol
InChI Key: JTIMPGYJTJYYHQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions can range from room temperature to elevated temperatures, depending on the desired reaction and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-5-12(2)10-16-13(3)18(15(11-20)19(21)22-16)14-8-6-7-9-17(14)23-4/h6-9,12H,5,10H2,1-4H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMPGYJTJYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(2-methoxyphenyl)-5-methyl-6-(2-methylbutyl)pyridine-3-carbonitrile
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